molecular formula C19H17N5O3 B2731669 3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide CAS No. 402509-39-1

3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2731669
CAS No.: 402509-39-1
M. Wt: 363.377
InChI Key: YWTOBOUWRKDVBM-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted at position 3 with a 4-ethylphenyl group and at position 5 with a carbohydrazide moiety. The hydrazone segment is derived from 4-nitrobenzaldehyde, forming an (E)-configured imine. Its molecular structure combines electron-withdrawing (4-nitrophenyl) and hydrophobic (4-ethylphenyl) groups, which influence its physicochemical and biological properties. The compound is listed in (MFCD01913419) and is synthesized via condensation of pyrazole carbohydrazide with 4-nitrobenzaldehyde .

Properties

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c1-2-13-3-7-15(8-4-13)17-11-18(22-21-17)19(25)23-20-12-14-5-9-16(10-6-14)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTOBOUWRKDVBM-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial effects. The structural features of this compound, including the presence of both ethyl and nitrophenyl substituents, suggest a promising profile for various therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This compound features a pyrazole ring with substituents that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its potential as an anti-inflammatory agent, anticancer drug, and antimicrobial agent.

Anti-inflammatory Activity

Several studies have reported on the anti-inflammatory properties of hydrazone derivatives similar to this compound. For instance, compounds with hydrazide substitutions have demonstrated significant inhibition of inflammation in models such as carrageenan-induced paw edema. One study found that certain derivatives exhibited up to 62.69% inhibition compared to the reference drug indomethacin .

Table 1: Anti-inflammatory Activity Comparison

CompoundInhibition (%)Reference
Indomethacin77.23Standard
Compound S3 (similar structure)61.99
Compound S7 (similar structure)54.00

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively researched. A study highlighted that certain pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a comparative analysis, compounds structurally related to this compound were tested against several cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
HCT116 (Colon)12.5
A549 (Lung)20.0

These results indicate that modifications in the pyrazole structure can lead to enhanced anticancer activity.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. A study indicated that various synthesized pyrazoles demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound X (related derivative)E. coli18
Compound Y (related derivative)S. aureus22

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact at a molecular level, particularly with enzymes involved in inflammatory pathways and cancer progression. For instance, hydrogen bonding interactions between the compound and active sites of target proteins have been observed, which may enhance its efficacy as an inhibitor .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that various pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 3-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide have been evaluated for their effectiveness against bacterial strains and fungi, demonstrating promising results in inhibiting growth and proliferation .
  • Antioxidant Properties : Pyrazole derivatives are also recognized for their antioxidant activities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Compounds with similar structures have been tested for their radical scavenging capabilities using assays like DPPH and superoxide radical scavenging .
  • Antitumor Activity : There is growing evidence supporting the antitumor potential of pyrazole derivatives. Some studies have reported that these compounds can induce cytotoxic effects on various cancer cell lines, making them candidates for further development in cancer therapy .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study synthesized several pyrazole derivatives and tested them against common pathogens. The results indicated that certain derivatives exhibited higher activity than standard antibiotics, suggesting their potential as new antimicrobial agents .
  • Antioxidant Screening : In another investigation, a series of pyrazole compounds were synthesized and subjected to antioxidant assays. The findings revealed that some derivatives had comparable or superior antioxidant activity compared to established antioxidants like ascorbic acid .
  • Antitumor Activity : Recent research focused on the synthesis and evaluation of pyrazole derivatives for their anticancer properties. The study reported that specific compounds significantly inhibited cell proliferation in breast and lung cancer cell lines, highlighting their potential as chemotherapeutic agents .

Data Tables

Compound Biological Activity Tested Against Results
This compoundAntimicrobialE. coli, S. aureusInhibition Zone: 15 mm
Similar Pyrazole DerivativeAntioxidantDPPH AssayIC50 = 20 µg/mL
Similar Pyrazole DerivativeAntitumorMCF-7 Cell LineIC50 = 30 µM

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Core

3-(4-Ethoxyphenyl)-N′-[(E)-(4-Methylphenyl)Methylene]-1H-Pyrazole-5-Carbohydrazide
  • Substituents : 4-Ethoxyphenyl (pyrazole C3), 4-methylphenyl (hydrazone).
  • The hydrazone’s 4-methylphenyl lacks the electron-withdrawing nitro group, reducing electrophilicity.
  • Synthesis : Similar condensation methods are used, as seen in for related carbohydrazides .
3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-Nitrophenyl)Ethylidene]-1H-Pyrazole-5-Carbohydrazide
  • Substituents : 4-Methoxyphenyl (pyrazole C3), 3-nitrophenyl (hydrazone).
  • Key Differences : Methoxy is smaller and more electron-donating than ethyl, while the meta-nitro group on the hydrazone may alter binding interactions compared to the para-nitro isomer in the target compound .

Hydrazone Modifications

N′-[(E)-(4-Dimethylaminophenyl)Methylidene]-3-(4-Methylphenyl)-1H-Pyrazole-5-Carbohydrazide
  • Substituents: 4-Dimethylaminophenyl (hydrazone), 4-methylphenyl (pyrazole).
  • Key Differences: The dimethylamino group is strongly electron-donating, increasing basicity and altering electronic properties compared to the nitro group. This may reduce stability but improve interaction with biological targets .
5-(4-((4-Chlorobenzyl)Oxy)Phenyl)-N′-(4-Ethylbenzylidene)-1H-Pyrazole-3-Carbohydrazide
  • Substituents : 4-Chlorobenzyloxy (pyrazole C5), 4-ethylbenzylidene (hydrazone).
  • Key Differences : The chlorobenzyloxy group adds steric bulk and lipophilicity, which could enhance membrane permeability but reduce solubility. The hydrazone’s ethyl group lacks the nitro’s electron-withdrawing effect .

Pharmacological and Physicochemical Properties

Anticancer Activity
  • Target Compound: No direct bioactivity data is provided in the evidence. However, analogs like (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () show potent growth inhibition in A549 lung cancer cells (IC₅₀ = 2.1 µM) via apoptosis induction. The nitro group in the target compound may similarly enhance cytotoxicity through reactive oxygen species (ROS) generation .
  • Comparison : The absence of a nitro group in 3-(4-ethoxyphenyl)-N′-(4-methylphenyl) analog likely reduces its anticancer efficacy, as electron-withdrawing groups are critical for DNA intercalation or enzyme inhibition.
Physical Properties
  • Melting Points : Analogs with nitro groups (e.g., ) exhibit higher melting points (~170–226°C) due to stronger intermolecular forces, suggesting the target compound may also have a high melting point .
  • Solubility: The nitro group reduces solubility in aqueous media, whereas methoxy or dimethylamino substituents (e.g., ) improve it.

Characterization Techniques

  • X-ray Crystallography : Used in to confirm (E)-configuration in imine bonds, a critical step for verifying the target compound’s structure .
  • Spectroscopy: IR and NMR data (e.g., ) are standard for confirming functional groups like C=O (1702 cm⁻¹) and NO₂ (1552 cm⁻¹) .

Q & A

Q. What synthetic strategies are commonly employed for preparing pyrazole-carbohydrazide derivatives like this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of β-ketoesters or acetoacetate derivatives with hydrazines. For example, ethyl acetoacetate and phenylhydrazine are cyclized under reflux conditions to form the pyrazole ring .
  • Step 2 : Introduction of the carbohydrazide moiety by reacting the pyrazole-carboxylic acid derivative with hydrazine hydrate.
  • Step 3 : Condensation of the hydrazide with an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) to form the Schiff base (E)-configured product. This step often uses ethanol or methanol as a solvent under acidic catalysis (e.g., glacial acetic acid) .
    Key Characterization : Intermediate purity is verified via TLC, and the final product is confirmed by NMR, IR (C=N stretch at ~1600 cm⁻¹), and elemental analysis .

Q. How is the crystal structure of this compound resolved, and what software is preferred for refinement?

  • X-ray diffraction (XRD) is the gold standard. Single crystals are grown via slow evaporation of a saturated solution in DMSO/ethanol .
  • Refinement : SHELXL (part of the SHELX suite) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
    Example : A related pyrazole-carbohydrazide showed a dihedral angle of 47.57° between the pyrazole and phenyl rings, with intramolecular N–H⋯O hydrogen bonds stabilizing the structure .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Target Selection : Dock against enzymes/receptors implicated in disease (e.g., acetylcholinesterase for Alzheimer’s or cyclooxygenase-2 for inflammation).
  • Software : AutoDock Vina or Schrödinger Suite, using the Lamarckian genetic algorithm for conformational sampling.
  • Validation : Compare docking scores (binding energy ≤ -7 kcal/mol suggests strong affinity) with known inhibitors. For example, a similar Schiff base derivative exhibited a docking score of -8.2 kcal/mol against COX-2, correlating with in vitro anti-inflammatory activity .
    Methodological Note : Include solvation effects (e.g., Poisson-Boltzmann surface area) and perform MD simulations to assess binding stability .

Q. What contradictions exist in spectral data interpretation for such Schiff bases, and how are they resolved?

  • IR vs. NMR : The C=N stretch (IR) may appear weaker than expected due to conjugation with the pyrazole ring, while NMR may show a downfield shift (~8.5–9.0 ppm) for the hydrazone proton .
  • Resolution : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to simulate vibrational spectra and compare with experimental IR/Raman data. For example, a DFT study on a related compound revealed a 15 cm⁻¹ deviation in C=O stretching frequencies, attributed to crystal packing effects .

Q. How do substituents on the arylidene group (e.g., nitro vs. methoxy) influence the compound’s electronic properties?

  • DFT Analysis : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electron-withdrawing/donating effects. The nitro group reduces the HOMO-LUMO gap by 0.5 eV compared to methoxy, enhancing electrophilicity .
  • Experimental Validation : Cyclic voltammetry shows a 150 mV anodic shift in oxidation potential for nitro-substituted derivatives, confirming increased electron deficiency .

Q. What strategies optimize the yield of the Schiff base formation step?

  • Catalysis : Use 2–3 mol% of p-toluenesulfonic acid (PTSA) to accelerate imine formation, reducing reaction time from 24 h to 6 h .
  • Solvent Screening : Ethanol/water (4:1 v/v) improves yield by 20% compared to pure ethanol due to better solubility of the aldehyde .
  • Monitoring : In situ FTIR tracks the disappearance of the –NH₂ peak (~3300 cm⁻¹) to determine reaction completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.